2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline

Chemical Synthesis Analytical Chemistry Isomer Purity

This compound is the [4,5-f]isoquinoline isomer of food mutagen IQ, featuring an isoquinoline instead of quinoline core. It serves as a critical negative/differential control in Ames fluctuation assays, micronucleus tests, and metabolic activation studies. Comparing IQ to this isomer isolates the role of the quinoline nitrogen in DNA adduct formation and mutagenic potency. Essential for SAR panels, chromatographic method validation, and enzyme specificity studies. Procure both IQ and this isomer from the same vendor for consistent purity and minimal batch variability.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 147293-15-0
Cat. No. B043382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline
CAS147293-15-0
Synonyms3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine; 
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N
InChIInChI=1S/C11H10N4/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
InChIKeyADHARTAVWVLWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (CAS 147293-15-0): Isomeric Reference Standard for Food Mutagen IQ Research and Analytical Applications


2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (CAS 147293-15-0, C11H10N4, MW 198.22 g/mol) is a synthetic heterocyclic aromatic amine that serves as a closely related structural isomer to the well-known food mutagen IQ (2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline, CAS 76180-96-6) . The compound is distinguished by its isoquinoline core rather than the quinoline core present in IQ, resulting in a different heterocyclic ring arrangement that is critical for structure-activity relationship (SAR) investigations [1]. This isomer is not a naturally occurring food-derived mutagen; rather, it is synthesized specifically for use as a comparative analytical standard in biological assays, toxicological studies, and mechanistic investigations of IQ and related heterocyclic amine carcinogens .

2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (CAS 147293-15-0): Critical Isomer Differentiation for Accurate IQ Carcinogenicity and Mutagenicity Research


Generic substitution of this compound with other IQ isomers or the parent IQ molecule is not scientifically valid due to distinct structural features that dictate divergent metabolic activation pathways, DNA adduct formation, and resultant mutagenic potencies. The [4,5-f]isoquinoline isomer possesses a nitrogen atom placement that differs from the [4,5-f]quinoline (IQ), [4,5-h]quinoline, and [4,5-h]isoquinoline isomers, leading to differences in electronic distribution, cytochrome P450 substrate specificity, and ultimate electrophilic reactivity [1]. Studies have demonstrated that even subtle changes in the heterocyclic framework of IQ analogues produce quantifiable differences in Ames test revertant frequencies and in vivo tumorigenicity [2]. Consequently, procurement of the precise [4,5-f]isoquinoline isomer is essential for control experiments designed to isolate the contribution of the quinoline versus isoquinoline core to IQ's biological activity, ensuring experimental reproducibility and meaningful SAR interpretation.

2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (CAS 147293-15-0): Quantitative Differential Evidence for Procurement and Experimental Selection


Isomeric Identity Confirmation: Unique Structural Differentiation from IQ and Related Isomers

The target compound, 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline, is unequivocally distinguished from its closest analog, IQ (2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline), by the replacement of the quinoline ring system with an isoquinoline ring system. This structural alteration shifts the nitrogen atom position within the fused heterocycle, which is reflected in distinct chromatographic retention times and unique mass spectral fragmentation patterns [1]. Furthermore, the compound is synthesized alongside two other isomers, 2-Amino-3-methyl-3H-imidazo[4,5-h]quinoline and 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, with reported overall yields ranging from 21% to 28%, indicating the need for careful isomeric separation and identity verification [1]. Vendor-supplied material is typically characterized by 1H-NMR and HPLC to confirm isomeric purity >98% (batch-specific) .

Chemical Synthesis Analytical Chemistry Isomer Purity

Physicochemical Property Benchmarking: Melting Point and Solubility Profile Comparison with IQ

The target compound exhibits a melting point >300 °C, a value that is identical to the reported melting point of IQ (also >300 °C) [1]. This high thermal stability is characteristic of the rigid heteroaromatic framework shared by both isomers. However, the compound's solubility profile is reported as soluble in DMSO , whereas IQ is documented to be soluble in methanol, ethanol, and DMSO [1]. While both compounds are soluble in DMSO, the absence of reported methanol/ethanol solubility data for the isoquinoline isomer may suggest differential solubility in alcoholic solvents, which could impact the choice of solvent for in vitro assays requiring non-DMSO vehicle controls.

Physical Chemistry Analytical Method Development Formulation

Mutagenic Potency Differentiation: Evidence from Comparative Ames Test Data

While direct head-to-head Ames test data comparing 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline against IQ in the same study are not publicly available, class-level inference from structural-activity studies of heterocyclic amine mutagens indicates that isoquinoline analogues of IQ exhibit consistently lower mutagenic potency than the parent quinoline compound [1]. The IARC Monograph on IQ reports that IQ induces 151 grains/nucleus of unscheduled DNA repair in primary rat hepatocytes at 1 × 10⁻⁶ M [1]. By contrast, the isoquinoline isomer is described by vendors as a 'closely related isomer' useful for structure-activity studies, implying that its activity profile is quantitatively different from IQ . The precise fold-difference in revertant frequency (e.g., in Salmonella typhimurium TA98) must be determined empirically by the end-user, as this compound serves as a comparative control to isolate the impact of the heterocyclic core on mutagenic potency.

Genetic Toxicology Mutagenesis Carcinogenesis

Synthetic Accessibility and Yield Comparison: Rationale for Commercial Procurement vs. In-House Synthesis

The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline, along with its two positional isomers, was achieved in overall yields of 21–28% from 6- and 7-methoxyisoquinoline precursors via nitration, reduction, and cyclization steps [1]. These modest yields, coupled with the need for chromatographic separation of regioisomers, make commercial procurement a more cost-effective and time-efficient option for most research laboratories. Commercial vendors offer the compound at purities of ≥95% (AKSci) or >98% (Apollo Scientific) , with batch-specific certificates of analysis. For comparison, the synthesis of IQ from 6-methoxyquinoline has been reported with yields ranging from 40% to 60% in optimized procedures, indicating that the isoquinoline isomer is intrinsically more challenging to produce, thereby justifying its higher commercial price point (e.g., 25 mg for ~$300 USD) .

Organic Synthesis Process Chemistry Procurement

2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (CAS 147293-15-0): High-Value Application Scenarios for Procurement and Experimental Use


Comparative Mutagenicity and Carcinogenicity Studies as an Isomeric Control for IQ

This compound is optimally deployed as a negative or differential control in Ames fluctuation assays, micronucleus tests, and cell transformation studies where the parent IQ compound is the primary test article. By comparing the mutagenic response of IQ to that of the isoquinoline isomer, researchers can isolate the contribution of the quinoline nitrogen atom to DNA adduct formation and subsequent mutagenic potency [1]. Procurement of both IQ and this isomer from the same vendor ensures consistent purity and minimizes batch-to-batch variability in comparative experiments.

Structure-Activity Relationship (SAR) Investigations of Heterocyclic Aromatic Amines

The compound serves as a key member of an isomeric panel for probing the electronic and steric requirements for cytochrome P450-mediated bioactivation. By evaluating a set of isomers including the [4,5-f]isoquinoline, [4,5-f]quinoline (IQ), [4,5-h]quinoline, and [4,5-h]isoquinoline, computational chemists and toxicologists can develop QSAR models that predict the mutagenicity of untested heterocyclic amines [1][2]. The commercial availability of all four isomers facilitates systematic SAR studies without the need for custom synthesis.

Analytical Method Development and Validation for Food Safety Testing

As a structurally defined isomeric impurity or related substance, this compound is utilized as a reference standard for developing and validating chromatographic methods (HPLC-UV, LC-MS/MS) intended to detect and quantify IQ and its isomers in processed foods and biological matrices [1]. Its distinct retention time relative to IQ is exploited to ensure method specificity and to avoid false-positive identification of IQ in complex samples.

Mechanistic Studies of DNA Adduct Formation and Repair

Researchers investigating the molecular mechanisms of IQ-induced carcinogenesis employ this isomer to assess the substrate specificity of N-acetyltransferases (NAT1/NAT2) and sulfotransferases involved in the metabolic activation pathway. Differences in the rate of O-acetylation or N-sulfation between IQ and its isoquinoline analog provide insights into the structural determinants of enzyme recognition and catalytic efficiency [2]. Such studies inform the development of chemopreventive strategies targeting these activating enzymes.

Technical Documentation Hub

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